

Foscicliopirox Disodium: Application Notes and Protocols for In Vivo Preclinical Research

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Compound of Interest

Compound Name: *Foscicliopirox disodium*

Cat. No.: *B15617283*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and in vivo application of **Foscicliopirox disodium** (CPX-POM), a water-soluble prodrug of the active anticancer agent Cicliopirox (CPX). Foscicliopirox is under investigation for its therapeutic potential in various malignancies, particularly urothelial cancer.[1][2][3] This document outlines detailed protocols for formulation, animal handling, and experimental procedures to guide researchers in their preclinical studies.

Introduction to Foscicliopirox Disodium

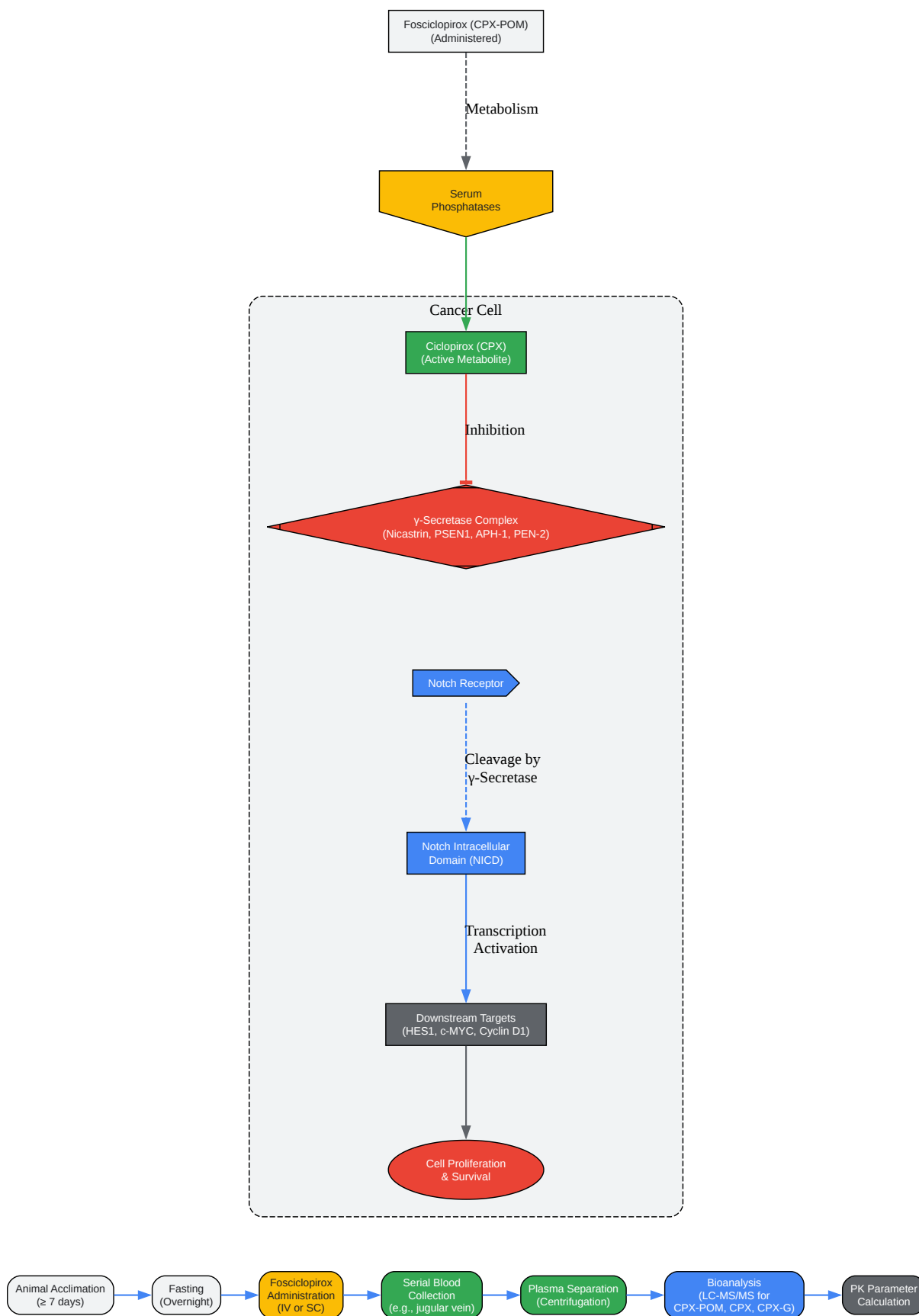
Foscicliopirox disodium is a phosphoryloxymethyl ester prodrug of Cicliopirox.[4][5][6] This chemical modification confers outstanding aqueous solubility, making it suitable for parenteral administration.[6][7] Following intravenous or subcutaneous administration, Foscicliopirox is rapidly and completely metabolized by circulating phosphatases into its active metabolite, Cicliopirox (CPX).[1][2][6] CPX exhibits broad-spectrum anticancer activity.[1][2][5] The oral administration of Cicliopirox olamine (the parent compound) is hindered by low bioavailability and gastrointestinal toxicities, which Foscicliopirox is designed to overcome.[1][2][5][6]

Mechanism of Action and Signaling Pathway

The anticancer effects of Foscicliopirox are mediated by its active metabolite, Cicliopirox. CPX has been shown to impact several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation. A primary mechanism is the inhibition of the Notch

signaling pathway.[4][7] CPX directly binds to components of the γ -secretase complex, specifically Presenilin 1 (PSEN1) and Nicastrin, which are essential for the activation of Notch receptors.[3][8] By inhibiting γ -secretase, CPX prevents the cleavage and subsequent activation of Notch, leading to the downregulation of downstream target genes like HES1, c-MYC, and Cyclin D1.[7] This ultimately results in cell cycle arrest, induction of apoptosis, and reduced tumor cell proliferation.[4][7][9]

In addition to the Notch pathway, CPX has been reported to inhibit Wnt and Hedgehog signaling and to chelate iron, thereby inhibiting iron-dependent enzymes crucial for DNA synthesis.[1][4]



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